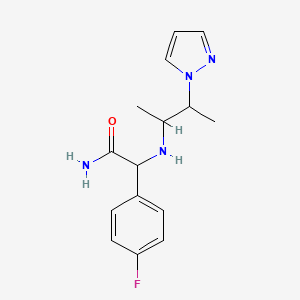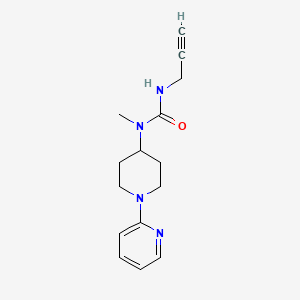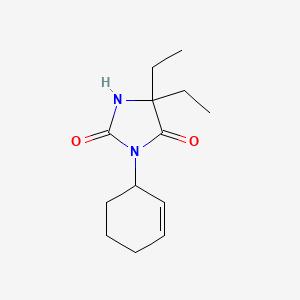![molecular formula C20H23N3O2 B7573741 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide is a chemical compound commonly known as MPCCA. It is a cyclopropyl derivative of phenylacetamide and is widely used in scientific research. MPCCA is a highly potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural substances in the body that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH by MPCCA leads to an increase in endocannabinoid levels and has potential therapeutic applications in various diseases.
作用機序
MPCCA exerts its pharmacological effects by inhibiting 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes. Inhibition of 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide by MPCCA leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and physiological effects:
MPCCA has been shown to increase levels of endocannabinoids such as anandamide and 2-AG in the brain and other tissues. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MPCCA has anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, MPCCA has been shown to reduce drug-seeking behavior and alcohol consumption in animal models of addiction.
実験室実験の利点と制限
MPCCA is a highly potent and selective inhibitor of 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide, which makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of MPCCA is its relatively short half-life, which requires frequent dosing in animal experiments. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on MPCCA and its therapeutic applications. One area of interest is the use of MPCCA in the treatment of chronic pain, which is a major public health issue. Another area of interest is the use of MPCCA in the treatment of anxiety and depression, which are common psychiatric disorders. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of MPCCA and to optimize its dosing and administration. Finally, the development of novel 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide inhibitors with improved pharmacological properties is an important goal for future research.
合成法
The synthesis of MPCCA involves the reaction of 2-methylphenylcyclopropyl ketone with N-phenylacetyl chloride, followed by the reaction with methyl isocyanate. The final product is obtained after purification by column chromatography.
科学的研究の応用
MPCCA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. MPCCA has also been investigated for its potential use in the treatment of drug addiction and alcoholism. It has been shown to reduce drug-seeking behavior and alcohol consumption in animal models.
特性
IUPAC Name |
2-[[1-(2-methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-5-6-10-16(14)20(11-12-20)13-22-19(25)23-17(18(21)24)15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3,(H2,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFOAJOLVZZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CNC(=O)NC(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)

![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)